tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17780441
InChI: InChI=1S/C20H28N2O6/c1-14(23)15-5-7-16(8-6-15)27-13-18(24)22-9-10-26-17(12-22)11-21-19(25)28-20(2,3)4/h5-8,17H,9-13H2,1-4H3,(H,21,25)
SMILES:
Molecular Formula: C20H28N2O6
Molecular Weight: 392.4 g/mol

tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate

CAS No.:

Cat. No.: VC17780441

Molecular Formula: C20H28N2O6

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate -

Specification

Molecular Formula C20H28N2O6
Molecular Weight 392.4 g/mol
IUPAC Name tert-butyl N-[[4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl]methyl]carbamate
Standard InChI InChI=1S/C20H28N2O6/c1-14(23)15-5-7-16(8-6-15)27-13-18(24)22-9-10-26-17(12-22)11-21-19(25)28-20(2,3)4/h5-8,17H,9-13H2,1-4H3,(H,21,25)
Standard InChI Key IVCBEGUKHKRFIK-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

The molecular architecture of tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate combines a morpholine ring, a phenoxy acetyl group, and a tert-butyl carbamate moiety. Key structural features include:

Molecular Formula and Weight

  • Molecular Formula: C₂₀H₂₈N₂O₆

  • Molecular Weight: 392.4 g/mol

  • IUPAC Name: tert-butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate

The compound’s morpholine ring (a six-membered heterocycle with one nitrogen and one oxygen atom) is substituted at the 4-position with a 2-(4-acetylphenoxy)acetyl group and at the 2-position with a tert-butyl carbamate-protected methylamine. The 4-acetylphenoxy group introduces aromaticity and ketone functionality, while the carbamate moiety enhances hydrolytic stability.

Spectral and Crystallographic Data

While experimental spectral data for this specific compound are not publicly available, analogs such as tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate provide reference points:

  • Nuclear Magnetic Resonance (NMR): Expected signals include a singlet for the tert-butyl group (δ ~1.4 ppm), aromatic protons (δ ~7.8–7.3 ppm), and acetyl methyl protons (δ ~2.6 ppm).

  • Infrared (IR) Spectroscopy: Key absorptions include C=O stretches (1,710–1,740 cm⁻¹ for carbamate and acetyl groups) and C-O-C stretches (1,100–1,250 cm⁻¹).

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis of tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate likely involves multi-step organic reactions:

  • Morpholine Ring Formation:

    • Reaction of diethanolamine with a carbonyl source (e.g., glyoxal) under acidic conditions to form the morpholine core.

  • Introduction of the 4-Acetylphenoxy Acetyl Group:

    • Acylation of the morpholine nitrogen using 2-(4-acetylphenoxy)acetyl chloride in the presence of a base (e.g., triethylamine).

  • Carbamate Protection:

    • Treatment with tert-butyl chloroformate to install the carbamate group on the aminomethyl side chain .

Industrial-Scale Considerations

Industrial production emphasizes yield optimization and purity control:

  • Solvent Systems: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency.

  • Catalysis: Lewis acids (e.g., zinc chloride) may accelerate acylation steps.

  • Purification: Column chromatography or recrystallization ensures >95% purity for research applications.

Physicochemical and Intermolecular Properties

Hydrogen Bonding and Lipophilicity

  • Hydrogen Bond Acceptors: The morpholine oxygen, carbamate carbonyl, and acetyl group act as hydrogen bond acceptors, facilitating interactions with biological targets.

  • LogP Estimate: ~2.1 (moderate lipophilicity due to the tert-butyl group and aromatic substituent) .

Thermal Stability

  • Decomposition Temperature: Analogous compounds exhibit stability up to 200°C, with decomposition pathways involving carbamate cleavage and morpholine ring degradation.

CompoundSubstituentKey Biological Activity
tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate4-Acetylphenoxy acetylHypothesized protease inhibition
tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate4-AcetylbenzoylAnticancer (IC₅₀: 15 µM)
tert-Butyl N-({4-[2-(3-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate 3-Acetylphenoxy acetylUnreported

The 4-acetylphenoxy variant’s extended aromatic system may enhance π-π stacking interactions compared to benzoyl or 3-acetylphenoxy analogs.

Applications in Drug Development

Lead Compound Optimization

  • SAR Studies: Modifying the phenoxy acetyl group’s substituents (e.g., halogenation) could improve target affinity.

  • Prodrug Potential: The tert-butyl carbamate serves as a protective group, enabling controlled release of active amines in vivo.

Material Science Applications

  • Polymer Modification: Incorporation into polyurethanes to enhance thermal stability and mechanical properties.

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Avoiding undesired acylation at the morpholine oxygen requires precise reaction control.

  • Scalability: Cost-effective production of 2-(4-acetylphenoxy)acetyl chloride remains a bottleneck.

Research Priorities

  • Target Identification: High-throughput screening to elucidate molecular targets.

  • Toxicology Profiles: In vitro and in vivo assays to assess safety margins.

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